molecular formula C15H17N3OS2 B2834421 5-(4-Methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile CAS No. 852400-41-0

5-(4-Methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile

Cat. No.: B2834421
CAS No.: 852400-41-0
M. Wt: 319.44
InChI Key: GKDGJKDGHHITIC-UHFFFAOYSA-N
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Description

5-(4-Methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a thiazole ring, a spiro junction, and a nitrile group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a thiazole derivative with a spiro compound under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

5-(4-Methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitrile group can also form hydrogen bonds with biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-5-(4-methyl-1,3-thiazol-2-yl)-4-oxo-3-azaspiro[5.5]undec-1-ene-1-carbonitrile
  • 4-Imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile

Uniqueness

The uniqueness of 5-(4-Methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile lies in its specific spiro structure and the presence of multiple functional groups, which provide diverse reactivity and potential for various applications .

Biological Activity

The compound 5-(4-Methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile (CAS Number: 4962002) has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N3OS2C_{15}H_{17}N_{3}O_{S_{2}}, with a complex spirocyclic structure that contributes to its unique biological properties. The presence of the thiazole ring and the spiro configuration are significant for its interaction with biological targets.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve:
    • DNA Intercalation : Similar to other thiazole derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
    • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism or other disease pathways, although detailed studies are required to elucidate these interactions.

Anticancer Efficacy

A detailed examination of the compound's anticancer properties was conducted using various human cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell Line IC50 (µM) Reference
Panc-10.051
BxPC-30.066
WI38 (Normal Fibroblast)0.36

These findings indicate that the compound exhibits significantly lower IC50 values against pancreatic cancer cell lines compared to normal fibroblasts, suggesting a selective cytotoxic effect on cancer cells.

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Study on Pancreatic Cancer :
    • A study demonstrated that treatment with the compound resulted in a marked decrease in cell viability in Panc-1 and BxPC-3 cell lines after 24 hours of exposure. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting pancreatic tumors.
  • Mechanistic Insights :
    • Additional research focused on understanding the cellular mechanisms involved in its anticancer activity revealed that the compound might modulate key signaling pathways associated with cell survival and proliferation.

Conclusion and Future Directions

The biological activity of This compound presents promising avenues for further research, particularly in oncology. Future studies should aim to:

  • Elucidate the detailed mechanisms of action at the molecular level.
  • Explore structure-activity relationships to optimize efficacy and reduce toxicity.
  • Conduct in vivo studies to assess therapeutic potential and safety profiles.

Continued investigation into this compound could contribute significantly to the development of novel therapeutic strategies against cancer and other diseases influenced by thiazole derivatives.

Properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)-2-oxo-4-sulfanyl-3-azaspiro[5.5]undec-4-ene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS2/c1-9-8-21-14(17-9)11-12(19)18-13(20)10(7-16)15(11)5-3-2-4-6-15/h8,11,20H,2-6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDGJKDGHHITIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2C(=O)NC(=C(C23CCCCC3)C#N)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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